

Physicochemical properties of 1-Cbz-Amino-2-methylaminoethane HCl

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	1-Cbz-Amino-2-methylaminoethane hydrochloride
Cat. No.:	B2895358

[Get Quote](#)

An In-depth Technical Guide to the Physicochemical Properties of Benzyl (2-(methylamino)ethyl)carbamate Hydrochloride

Abstract

This technical guide provides a comprehensive analysis of the physicochemical properties of Benzyl (2-(methylamino)ethyl)carbamate Hydrochloride, a key organic intermediate often utilized in pharmaceutical synthesis and drug development. As a carboxybenzyl (Cbz)-protected diamine, its characteristics are of significant interest to researchers requiring a bifunctional building block. This document delineates its chemical identity, core physicochemical parameters, detailed spectroscopic profile, a representative synthetic pathway, and essential safety and handling protocols. The guide is structured to provide not only raw data but also expert interpretation and the causal reasoning behind analytical methodologies, serving as a vital resource for scientists in the field.

Nomenclature and Chemical Identity

Precise identification is paramount for ensuring experimental reproducibility and safety. The subject of this guide is a specific isomer of Cbz-protected N-methylethylenediamine. It is crucial to distinguish it from its isomer, Benzyl (2-aminoethyl)(methyl)carbamate hydrochloride (CAS No. 162576-01-4), where the Cbz and methyl groups are attached to the same nitrogen atom. This guide focuses exclusively on the compound where the Cbz group protects the primary amine and the methyl group is on the secondary amine.

Table 1: Chemical Identifiers

Identifier	Value
Primary Name	1-Cbz-Amino-2-methylaminoethane Hydrochloride
Systematic Name	Benzyl (2-(methylamino)ethyl)carbamate Hydrochloride
CAS Number	277328-34-4 [1] [2] [3] [4] [5]
Molecular Formula	C ₁₁ H ₁₇ ClN ₂ O ₂ [1] [3] [5] [6]
Molecular Weight	244.72 g/mol [1] [2] [6]
Canonical SMILES	CNCCNC(=O)OCC1=CC=CC=C1.Cl [5]

| InChIKey | Not readily available in searched literature. |

The image you are requesting does not exist or is no longer available.

imgur.com

Chemical Structure:

(Note: An

illustrative image is used here. A diagram would be generated if image generation were supported.)

Core Physicochemical Properties

The physical and chemical properties of a compound dictate its behavior in various experimental settings, from reaction conditions to formulation and biological assays.

Table 2: Summary of Physicochemical Properties

Property	Value / Observation	Rationale & Context
Appearance	White to off-white crystalline solid.	Typical for small organic hydrochloride salts. ^[7]
Melting Point	Not explicitly found for CAS 277328-34-4. A similar compound (CAS 72080-83-2) melts at 169-172 °C. ^[7]	The melting point is expected to be relatively sharp, indicative of a pure crystalline substance.
Solubility	Soluble in water and polar organic solvents like methanol and DMSO. ^[7]	The hydrochloride salt form significantly increases aqueous solubility compared to the free base by forming ions. Amino acids are often used as counterions to improve drug solubility. ^[8]
pKa (Estimated)	~8-9 (for the protonated methylamino group)	The secondary amine (-NHCH ₃) is the most basic site and will be protonated. Its pKa is lower than a typical aliphatic secondary amine (~11) due to the electron-withdrawing effect of the carbamate group two carbons away. The carbamate nitrogen is non-basic.
LogP (Calculated)	~1.64 (for isomer) ^[6]	This value suggests moderate lipophilicity. The Cbz group contributes significantly to this property, while the hydrochloride salt form reduces the overall LogP compared to the free base.

| Topological Polar Surface Area (TPSA) | 55.56 Å² (for isomer)^[6] | This value is useful for predicting membrane permeability and oral bioavailability in drug development contexts. |

Spectroscopic and Analytical Characterization

Structural confirmation and purity assessment are critical steps in chemical research. This section outlines the expected analytical data and the logic behind their interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

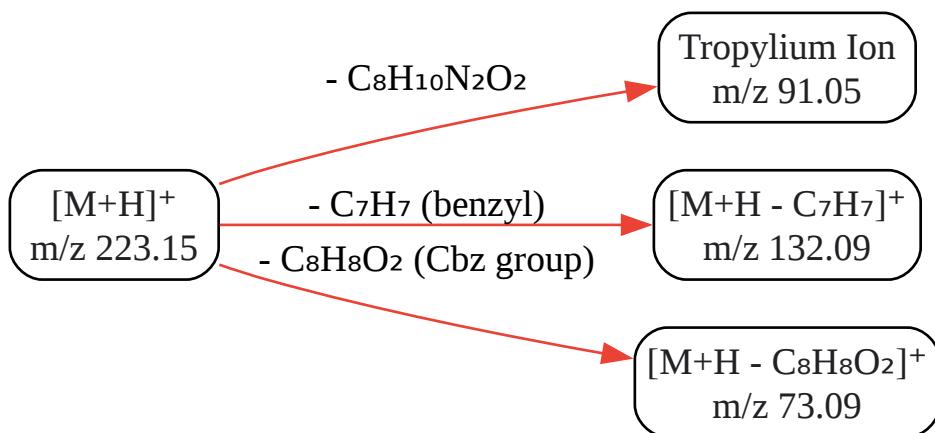
NMR is the most powerful tool for unambiguous structure elucidation of organic molecules. The predicted spectra for Benzyl (2-(methylamino)ethyl)carbamate Hydrochloride in a solvent like D₂O (which would exchange the acidic NH protons) are as follows:

Predicted ¹H NMR Spectrum (in D₂O):

- $\delta \sim 7.4$ ppm (5H, multiplet): These are the aromatic protons of the phenyl ring on the Cbz group.
- $\delta \sim 5.1$ ppm (2H, singlet): The benzylic methylene protons (-O-CH₂-Ph). They appear as a singlet because there are no adjacent protons. Their downfield shift is due to the deshielding effect of the adjacent oxygen and the aromatic ring.
- $\delta \sim 3.5$ ppm (2H, triplet): The methylene protons adjacent to the carbamate nitrogen (-NH-CH₂-CH₂-). They are deshielded by the carbamate group and split into a triplet by the neighboring methylene group.
- $\delta \sim 3.2$ ppm (2H, triplet): The methylene protons adjacent to the methylamino nitrogen (-CH₂-CH₂-NHCH₃). They are split into a triplet by the neighboring methylene group.
- $\delta \sim 2.8$ ppm (3H, singlet): The methyl protons (-NH-CH₃). They appear as a singlet in D₂O.

Caption: Predicted ¹H-¹H spin-spin coupling network in the ethyl chain.

Predicted ¹³C NMR Spectrum: Approximately 9 distinct signals are expected:


- $\delta \sim 158$ ppm: Carbamate carbonyl carbon (C=O).
- $\delta \sim 136$ ppm: Aromatic quaternary carbon (ipso-C).
- $\delta \sim 128-129$ ppm: Aromatic CH carbons.

- $\delta \sim 68$ ppm: Benzylic carbon (-O-CH₂-Ph).
- $\delta \sim 48$ ppm: Methylene carbon adjacent to the methylamino group.
- $\delta \sim 40$ ppm: Methylene carbon adjacent to the carbamate.
- $\delta \sim 35$ ppm: Methyl carbon (-N-CH₃).

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern, further confirming the structure.

- Ionization Mode: Electrospray Ionization (ESI) in positive mode is ideal due to the presence of basic nitrogen atoms.
- Expected Molecular Ion: The primary ion observed will be the [M+H]⁺ of the free base, corresponding to an m/z of 223.15.
- Major Fragmentation Pathways:
 - Loss of Benzyl Group: Cleavage of the benzylic C-O bond to give a prominent fragment at m/z 91 (tropylium ion).
 - Decarboxylation: Loss of CO₂ from the parent ion.
 - Ethyl Chain Cleavage: Fragmentation along the ethylenediamine backbone.

[Click to download full resolution via product page](#)

Caption: Predicted major fragmentation pathways in ESI-MS.

Infrared (IR) Spectroscopy

IR spectroscopy helps identify key functional groups present in the molecule.

Table 3: Expected IR Absorption Bands

Wavenumber (cm ⁻¹)	Functional Group	Vibration Type
3000-2700	N-H⁺ (Ammonium salt)	Stretch (broad)
~1690	C=O (Carbamate)	Stretch (strong)
1605, 1495	C=C (Aromatic)	Stretch
~1250	C-O (Ester-like)	Stretch

| 740, 700 | C-H (Aromatic) | Out-of-plane bend |

Purity Assessment: High-Performance Liquid Chromatography (HPLC)

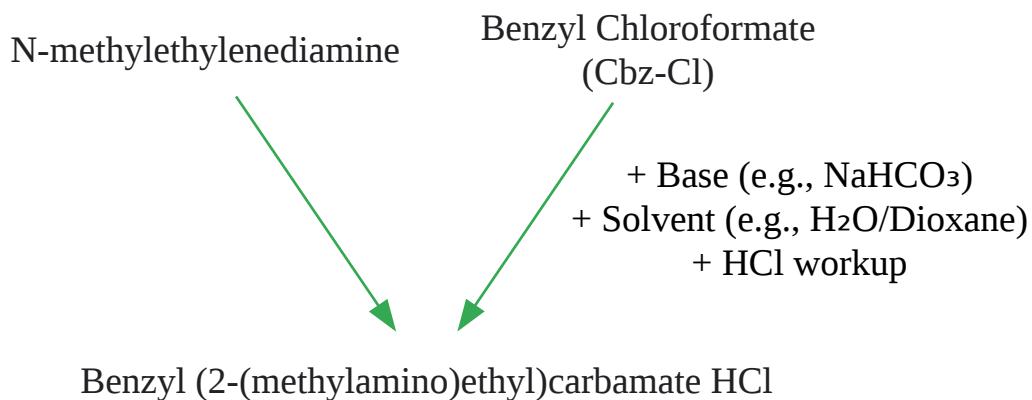
HPLC is the standard method for determining the purity of pharmaceutical intermediates. A reverse-phase method is most appropriate.

Protocol: Reverse-Phase HPLC for Purity Analysis

- Column: C18, 4.6 x 150 mm, 5 µm particle size.
- Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
- Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.
- Gradient: Start at 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, return to 5% B and equilibrate for 3 minutes.

- Flow Rate: 1.0 mL/min.
- Detection: UV at 254 nm (for the aromatic Cbz group).
- Injection Volume: 10 μ L.
- Sample Preparation: Dissolve ~1 mg of the compound in 1 mL of 50:50 Water:Acetonitrile.

Rationale: The C18 column retains the compound based on its lipophilicity. The gradient elution with acetonitrile effectively elutes the compound, while TFA acts as an ion-pairing agent to improve peak shape for the amine.


Synthesis and Reactivity

Understanding the synthesis and chemical stability of the compound is crucial for its application as a building block.

Synthetic Pathway

The most direct synthesis involves the selective N-protection of N-methylethylenediamine.

Reaction: N-methylethylenediamine + Benzyl Chloroformate \rightarrow Benzyl (2-(methylamino)ethyl)carbamate

[Click to download full resolution via product page](#)

Caption: General synthetic scheme for the target compound.

Protocol: Synthesis of Benzyl (2-(methylamino)ethyl)carbamate Hydrochloride

- **Setup:** In a round-bottom flask equipped with a stir bar, dissolve N-methylethylenediamine (1.0 eq) in a 1:1 mixture of dioxane and water. Cool the flask to 0 °C in an ice bath.
- **Base Addition:** Add sodium bicarbonate (NaHCO₃) (2.5 eq) to the solution. The use of a base is critical to neutralize the HCl generated during the reaction.[9]
- **Protection:** Slowly add a solution of benzyl chloroformate (Cbz-Cl) (1.05 eq) in dioxane dropwise over 30 minutes, ensuring the temperature remains below 5 °C. The primary amine is significantly more nucleophilic than the secondary amine, allowing for selective protection.
- **Reaction:** Allow the mixture to warm to room temperature and stir for 4-6 hours.
- **Workup:** Extract the mixture with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- **Salt Formation:** Dissolve the resulting crude oil in diethyl ether and add a solution of HCl in ether (e.g., 2M) dropwise until precipitation is complete.
- **Isolation:** Collect the resulting white solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield the final hydrochloride salt.

Chemical Stability and Reactivity

- **Cbz Group Stability:** The carboxybenzyl (Cbz or Z) protecting group is stable to mildly acidic and basic conditions.[10]
- **Deprotection:** It is readily cleaved under standard hydrogenolysis conditions (H₂, Pd/C), which is a key advantage for its use in multi-step synthesis.[11] It can also be removed by strong acids like HBr in acetic acid.
- **Amine Reactivity:** The free secondary methylamino group remains nucleophilic and can participate in subsequent reactions such as alkylation, acylation, or reductive amination.

Safety, Handling, and Storage

Proper handling procedures are essential to ensure laboratory safety. While specific data for this CAS number is limited, data from closely related carbamate compounds provides a strong basis for safety protocols.

Table 4: GHS Hazard Information (Based on Isomer CAS 162576-01-4)

Category	Information
Pictogram	GHS07 (Exclamation Mark)[6]
Signal Word	Warning[6]
Hazard Statements	H302: Harmful if swallowed.[6] H315: Causes skin irritation.[6] H319: Causes serious eye irritation.[6] H335: May cause respiratory irritation.[6]

| Precautionary Statements | P261: Avoid breathing dust.[6] P280: Wear protective gloves/eye protection.[6] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6] |

Safe Handling Protocol:

- Engineering Controls: Handle the compound in a well-ventilated area, preferably within a chemical fume hood.[12] Ensure eyewash stations and safety showers are readily accessible.[12]
- Personal Protective Equipment (PPE): Wear chemical safety goggles, a lab coat, and nitrile or neoprene gloves.[13] Latex gloves do not provide adequate protection against many organic chemicals.[13]
- Handling: Avoid direct contact with skin and eyes.[12] Do not inhale dust or aerosols.[14] Avoid generating dust during weighing and transfer.
- Spills: In case of a small spill, absorb the material with an inert substance (e.g., sand or vermiculite) and place it in a sealed container for disposal.[15]

Storage:

- Store in a tightly sealed container in a cool, dry place.[16]
- Recommended storage temperature is typically 4°C or between 2-8°C to ensure long-term stability.[6][16]
- Keep away from moisture and strong oxidizing agents.[6]

Conclusion

Benzyl (2-(methylamino)ethyl)carbamate Hydrochloride is a valuable bifunctional intermediate whose utility is defined by its distinct physicochemical properties. Its moderate lipophilicity, predictable spectroscopic signature, and the stable yet readily cleavable Cbz protecting group make it a versatile tool for medicinal chemists and researchers. This guide provides the foundational data and interpretive context necessary for its effective and safe implementation in the laboratory.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Synthonix, Inc > 277328-34-4 | 1-Cbz-Amino-2-methylaminoethane hydrochloride [synthonix.com]
- 2. chemuniverse.com [chemuniverse.com]
- 3. keyorganics.net [keyorganics.net]
- 4. 277328-34-4|1-Cbz-Amino-2-methylaminoethane Hydrochloride|1-Cbz-Amino-2-methylaminoethane Hydrochloride|-范德生物科技公司 [bio-fount.com]
- 5. arctomsci.com [arctomsci.com]
- 6. chemscene.com [chemscene.com]
- 7. Cas 72080-83-2,BENZYL N-(2-AMINOETHYL)CARBAMATE HYDROCHLORIDE | lookchem [lookchem.com]

- 8. Use of amino acids as counterions improves the solubility of the BCS II model drug, indomethacin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Amino protecting group—benzyloxycarbonyl (Cbz) [en.hightfine.com]
- 10. Cbz-Protected Amino Groups [organic-chemistry.org]
- 11. US20100168385A1 - Process for preparing enantiomerically enriched amino-alcohols - Google Patents [patents.google.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Carbamate Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. pickeringlabs.com [pickeringlabs.com]
- 15. CARBAMATE PESTICIDE, LIQUID, POISONOUS, FLAMMABLE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 16. Page loading... [wap.guidechem.com]
- To cite this document: BenchChem. [Physicochemical properties of 1-Cbz-Amino-2-methylaminoethane HCl]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b2895358#physicochemical-properties-of-1-cbz-amino-2-methylaminoethane-hcl]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com